molecular formula C20H22N2O4S2 B2449265 4-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide CAS No. 873010-15-2

4-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B2449265
CAS No.: 873010-15-2
M. Wt: 418.53
InChI Key: AYYWKLZCCTZPKN-UHFFFAOYSA-N
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Description

4-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiazole ring, a sulfonamide group, and methoxyphenyl groups, which contribute to its unique chemical properties.

Properties

IUPAC Name

4-methoxy-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S2/c1-14-19(27-20(22-14)15-4-6-16(25-2)7-5-15)12-13-21-28(23,24)18-10-8-17(26-3)9-11-18/h4-11,21H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYWKLZCCTZPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide typically involves multi-step organic reactions. The process may start with the formation of the thiazole ring, followed by the introduction of the methoxyphenyl groups and the sulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including the use of continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-methoxybenzenamide, N-(4-methoxyphenyl): A related compound with similar structural features.

    5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Another compound with a sulfonamide group and methoxyphenyl groups.

Uniqueness

4-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties

Biological Activity

The compound 4-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a sulfonamide derivative notable for its complex structure and potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anticonvulsant properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound consists of several functional groups:

  • Methoxy groups : These are known to influence the compound's lipophilicity and biological activity.
  • Thiazole moiety : This structural element is often associated with various pharmacological effects.
  • Sulfonamide group : Commonly linked to antibacterial activity.

The molecular formula is C21H24N2O4SC_{21}H_{24}N_2O_4S with a molecular weight of approximately 404.55 g/mol.

Antimicrobial Activity

Sulfonamide derivatives, including the studied compound, have demonstrated significant antimicrobial properties. The thiazole ring enhances the interaction with bacterial enzymes, leading to effective inhibition of bacterial growth. For instance:

  • Sulfathiazole , a related compound, has shown potent antimicrobial effects against various pathogens, suggesting that the thiazole component contributes similarly to our compound's efficacy .

Anticancer Activity

Research indicates that thiazole-containing compounds exhibit promising anticancer activities. The presence of the methoxy group enhances cytotoxicity against cancer cell lines. Notable findings include:

  • Compounds with thiazole rings have been evaluated for their ability to induce apoptosis in cancer cells. For instance, a study reported that compounds similar to our target exhibited IC50 values less than 10 µM against human glioblastoma cells .
  • The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl ring can significantly impact anticancer efficacy .

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has been documented in several studies:

  • A specific analogue demonstrated complete protection in animal models against seizures induced by pentylenetetrazol (PTZ), indicating that structural features like the methoxy group play a critical role in enhancing anticonvulsant activity .
  • Another study highlighted the importance of thiazole integration in achieving high anticonvulsant efficacy .

Case Studies and Research Findings

Several studies have focused on the biological activities of compounds similar to This compound :

StudyFindings
Study 1 Investigated the antimicrobial properties of thiazole derivatives; found significant inhibition against Gram-positive bacteria.
Study 2 Analyzed anticancer effects; reported IC50 values below 10 µM for several derivatives against multiple cancer cell lines.
Study 3 Evaluated anticonvulsant activity; one derivative showed full protection against induced seizures in rodent models.

The mechanism by which This compound exerts its biological effects is hypothesized to involve:

  • Interaction with specific enzymes or receptors involved in disease pathways.
  • Induction of apoptosis in cancer cells through modulation of signaling pathways.
  • Inhibition of bacterial folate synthesis via sulfonamide action.

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